

Application Notes and Protocols for 25-Desacetyl Rifampicin-d4 in Tuberculosis Research

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Compound of Interest

Compound Name: 25-Desacetyl rifampicin-d4

Cat. No.: B15566472

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For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl rifampicin is the primary and microbiologically active metabolite of rifampicin, a cornerstone drug in the treatment of tuberculosis (TB).^{[1][2][3]} Understanding the pharmacokinetics and antimicrobial activity of this metabolite is crucial for optimizing TB therapy, overcoming drug resistance, and developing new treatment regimens.^{[1][4][5][6]} **25-Desacetyl rifampicin-d4**, a deuterated analog, serves as an essential tool in this research, primarily as an internal standard for quantitative analysis in complex biological matrices.^{[7][8]} Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate measurement of 25-desacetyl rifampicin concentrations, which is vital for pharmacokinetic and pharmacodynamic (PK/PD) modeling.^[9]

Applications in Tuberculosis Research

The primary application of **25-Desacetyl rifampicin-d4** is as an internal standard in the quantitative analysis of its non-deuterated counterpart in biological samples. This is critical for several areas of TB research:

- **Pharmacokinetic Studies:** Accurate measurement of 25-desacetyl rifampicin is essential for characterizing the complete pharmacokinetic profile of rifampicin.^{[1][10][11][12]} This includes

determining absorption, distribution, metabolism, and excretion (ADME) parameters for both the parent drug and its active metabolite.

- **Therapeutic Drug Monitoring (TDM):** TDM of rifampicin and its active metabolite can help personalize dosing to ensure therapeutic efficacy while minimizing toxicity.[\[1\]](#) Sub-therapeutic levels of rifampicin have been linked to poor clinical outcomes and the development of drug resistance.[\[1\]](#)
- **Drug-Drug Interaction Studies:** Rifampicin is a potent inducer of various drug-metabolizing enzymes and transporters.[\[13\]](#) Studies investigating drug-drug interactions often require precise measurement of both rifampicin and 25-desacetyl rifampicin to fully understand the impact of co-administered drugs on rifampicin's metabolism.
- **In Vitro Metabolism Assays:** **25-Desacetyl rifampicin-d4** can be used in in vitro systems, such as human liver microsomes, to study the metabolic pathways of rifampicin and to screen for potential inhibitors or inducers of its metabolism.[\[14\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data related to 25-desacetyl rifampicin from various studies.

Table 1: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin

Parameter	Rifampicin	25-Desacetyl Rifampicin	Study Population	Reference
Apparent Clearance (CL/F)	10.3 L/h	95.8 L/h	Healthy Asian Adults	[10] [12]
Tmax (Time to Peak Concentration)	2.2 h	3.8 h	Healthy Volunteers	[15] [16] [17]
AUC0-24h Ratio (Metabolite/Parent)	-	14 ± 6%	Tuberculosis Patients	[1] [11]

Table 2: In Vitro Activity of Rifamycins and their 25-Desacetyl Metabolites against *Mycobacterium tuberculosis*

Compound	MIC Range (mg/L)	Method	Reference
Rifampicin	0.03 - 1	Microdilution	[18]
25-Desacetyl Rifampicin	0.03 - 1	Microdilution	[18]
Rifapentine	0.016 - 0.25	Microdilution	[18]
25-Desacetyl Rifapentine	0.016 - 0.25	Microdilution	[18]
Rifabutin	0.008 - 0.06	Microdilution	[18]
25-Desacetyl Rifabutin	0.008 - 0.06	Microdilution	[18]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Quantitative Analysis of 25-Desacetyl Rifampicin in Human Plasma using LC-MS/MS

This protocol describes a general method for the quantification of 25-desacetyl rifampicin in human plasma, utilizing **25-desacetyl rifampicin-d4** as an internal standard.

1. Materials and Reagents:

- 25-Desacetyl rifampicin analytical standard
- **25-Desacetyl rifampicin-d4** (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of internal standard working solution (**25-desacetyl rifampicin-d4** in methanol).
- Vortex for 10 seconds.
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Proceed with Solid Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's instructions for the chosen SPE cartridge.
- Evaporate the final eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

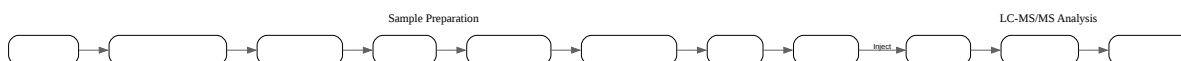
3. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Agilent® Poroshell 120 EC-C18).^[9]

- #### 4. Data Analysis:

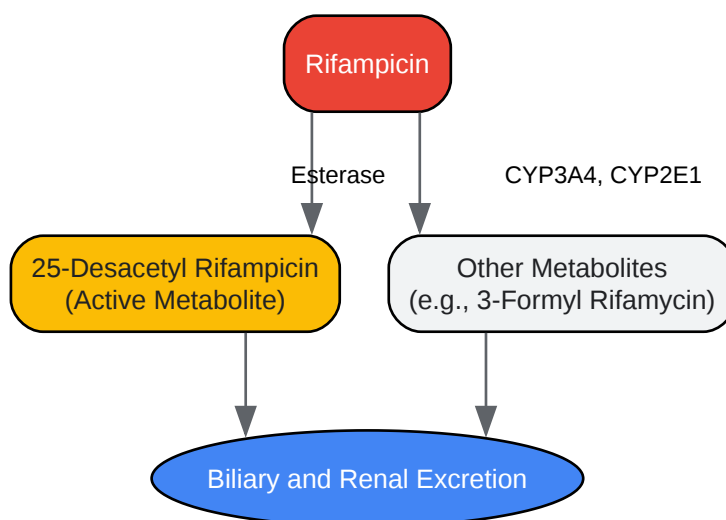
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of 25-desacetyl rifampicin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: Workflow for the quantitative analysis of 25-desacetyl rifampicin.



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Caption: Simplified metabolic pathway of rifampicin.

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